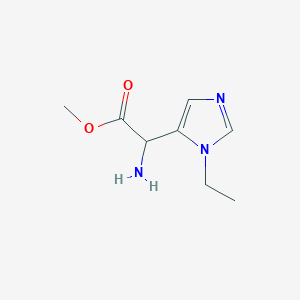

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can modify the imidazole ring or the ester group.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce various alkyl or acyl imidazole derivatives.

Scientific Research Applications

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the production of agrochemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Amino-1-(1-methyl-1H-imidazol-2-yl)ethanol: This compound has a similar imidazole structure but differs in its functional groups and overall reactivity.

2-(Substituted amino)-1-(2,4,5-triphenyl-1H-imidazol-1-yl)ethanone: Another imidazole derivative with different substituents, used for antimicrobial applications.

Uniqueness

Methyl 2-amino-2-(1-ethyl-1h-imidazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ester group and amino functionality make it versatile for various synthetic and research applications.

Biological Activity

Methyl 2-amino-2-(1-ethyl-1H-imidazol-5-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇N₃O₂

- Molecular Weight : 223.27 g/mol

- CAS Number : 2228118-78-1

The compound features an imidazole ring, which is known for its biological significance in various pharmacological contexts.

This compound acts primarily as a GPR55 agonist. GPR55 is a G protein-coupled receptor implicated in various physiological processes, including pain modulation and inflammation. Activation of GPR55 can lead to the recruitment of β-arrestin and subsequent intracellular signaling pathways that may alleviate inflammatory and neuropathic pain .

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, certain alkaloids have demonstrated effectiveness against various bacterial strains such as E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.0048 to 0.0195 mg/mL . Although specific data on this compound's antimicrobial efficacy is limited, its structural analogs suggest potential activity.

In Vivo Studies

In vivo studies are critical for understanding the pharmacodynamics of this compound. While specific studies on this compound are scarce, related compounds have shown promise in models of pain relief and inflammation reduction. For example, GPR55 agonists have been linked to reduced pain responses in animal models, indicating a potential therapeutic application for conditions such as arthritis and neuropathic pain .

Case Study 1: Pain Management

A study evaluated the analgesic effects of GPR55 agonists in a rat model of inflammatory pain. The results showed that activation of GPR55 led to significant reductions in pain behaviors compared to controls, suggesting that this compound may have similar effects due to its agonistic properties .

Case Study 2: Antimicrobial Activity

Another relevant study focused on the antimicrobial activities of imidazole derivatives. The findings indicated that several derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The structure–activity relationship (SAR) analysis highlighted that modifications to the imidazole ring could enhance antimicrobial potency, suggesting avenues for further exploration with this compound .

Summary of Research Findings

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

methyl 2-amino-2-(3-ethylimidazol-4-yl)acetate |

InChI |

InChI=1S/C8H13N3O2/c1-3-11-5-10-4-6(11)7(9)8(12)13-2/h4-5,7H,3,9H2,1-2H3 |

InChI Key |

FSKGYZFXMGVRNK-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=NC=C1C(C(=O)OC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.